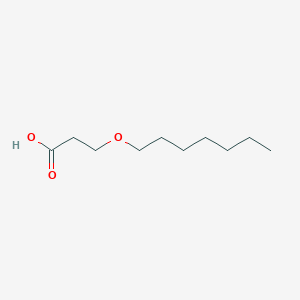

3-Heptyloxy-propionic acid

Description

3-Heptyloxy-propionic acid (IUPAC: 3-(heptyloxy)propanoic acid) is a carboxylic acid derivative featuring a heptyloxy (-O-(CH₂)₆CH₃) substituent at the β-position of the propionic acid backbone.

Propionic acid derivatives are versatile in industrial and biochemical contexts due to their reactive carboxylic group and variable substituents. The heptyloxy group, a seven-carbon alkoxy chain, likely confers hydrophobic characteristics, influencing solubility, thermal stability, and surfactant behavior. Such properties may align with applications in lubricants, emulsifiers, or polymer precursors, analogous to sulfur-containing or aromatic variants discussed in the literature .

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-heptoxypropanoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-8-13-9-7-10(11)12/h2-9H2,1H3,(H,11,12) |

InChI Key |

URPDRZNHQSGPRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The substituent at the β-position significantly impacts physicochemical properties and applications. Below is a comparative analysis based on substituent type:

3-Hydroxypropionic Acid (3-HP)

- Substituent : Hydroxyl (-OH).

- Molecular Weight : 90.08 g/mol .

- Key Properties : High solubility in water, biodegradable, and a platform chemical for bioplastics (e.g., poly(3-hydroxypropionic acid)) and acrylates .

- Applications : Produced via microbial fermentation for eco-friendly synthesis of 1,3-propanediol, acrylic acid, and malonic acid .

3-(Alkylthio)propionic Acids

- Substituent : Alkylthio (-S-R).

- Molecular Weight : Varies with alkyl chain length (e.g., 3-(methylthio)propionic acid: 120.18 g/mol).

- Key Properties : Enhanced thermal stability and lubrication; sulfur contributes to antioxidant and antibacterial activity .

- Applications : Additives in detergents, heat-resistant materials, and drug development precursors .

3-(4-Hydroxymethylphenoxy)propionic Acid

- Substituent: Phenoxy (-O-C₆H₄-CH₂OH).

- Molecular Weight : 196.20 g/mol .

- Key Properties : Polar aromatic group enhances reactivity in peptide coupling.

- Applications : Reagent in solid-phase peptide synthesis .

Indole-3-propionic Acid (IPA)

- Substituent : Indole ring.

- Molecular Weight : 189.21 g/mol .

- Key Properties : Neuroprotective and antioxidant due to aromatic and heterocyclic moieties.

- Applications : Mitigates oxidative stress in ischemic brain injury .

Fluorinated Derivatives (e.g., 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid)

- Substituent : Fluorinated alkoxy.

- Applications: Limited due to regulatory restrictions as a "substance of very high concern" (SVHC) .

Hypothetical Properties of 3-Heptyloxy-propionic Acid

Based on substituent trends:

- Hydrophobicity: The heptyloxy chain likely reduces water solubility compared to 3-HP but enhances compatibility with nonpolar matrices.

- Thermal Stability : Long alkoxy chains may improve thermal resistance, similar to alkylthio derivatives .

- Applications: Potential use in surfactants, lubricants, or polymer additives. Its biodegradability may exceed fluorinated analogs but lag behind 3-HP .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Heptyloxy-propionic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic hydrogenation of its unsaturated precursor (e.g., using palladium on charcoal under H₂ gas) or through esterification of propionic acid derivatives with heptyloxy groups. Reaction parameters such as catalyst loading (5–10% w/w), hydrogen pressure (1–3 atm), and temperature (40–60°C) critically affect yield and purity. Side reactions like over-reduction or ester hydrolysis should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the heptyloxy chain’s integration and propionic acid backbone. Key signals include the methylene group adjacent to the ether oxygen (δ ~3.5–4.0 ppm) and carboxylic acid protons (δ ~12 ppm, if unmodified) .

- Mass Spectrometry : High-resolution MS (HRMS) or tandem MS validates molecular weight and fragmentation patterns, distinguishing it from structurally similar analogs .

- FT-IR : Confirms functional groups (e.g., broad O-H stretch at 2500–3000 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1100 cm⁻¹) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodology : The compound serves as a versatile intermediate in synthesizing surfactants, lipid analogs, or polymer precursors. Its heptyloxy chain enhances lipophilicity, making it useful in membrane permeability studies. Applications include:

- Derivatization into esters or amides for bioactive molecule synthesis .

- Incorporation into supramolecular systems to study self-assembly kinetics .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation step in synthesizing this compound to minimize by-products?

- Methodology :

- Parameter Screening : Use design-of-experiments (DoE) to test variables like catalyst type (Pd/C vs. PtO₂), solvent polarity (ethanol vs. THF), and H₂ pressure.

- By-Product Analysis : Monitor intermediates via GC-MS to identify side reactions (e.g., decarboxylation or ether cleavage). Adjust pH to stabilize the carboxylic acid group during hydrogenation .

- Kinetic Studies : Track reaction progress using in-situ FT-IR to optimize reaction time and avoid over-hydrogenation .

Q. How should discrepancies in reported solubility data for this compound be resolved?

- Methodology :

- Controlled Solubility Assays : Perform replicate measurements in standardized solvents (e.g., water, DMSO, hexane) under controlled temperatures (25°C ± 0.5°C). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.

- Structural Confounders : Compare batches for impurities (e.g., residual heptanol) via HPLC. Conflicting data may arise from unaccounted hydrate or salt forms .

Q. How to design experiments to assess the compound’s stability under different storage conditions?

- Methodology :

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with varying humidity (0–75% RH). Analyze degradation products monthly via LC-MS.

- Light Sensitivity : Expose aliquots to UV/visible light and monitor photolysis using UV-Vis spectroscopy.

- Recommendations : Use amber vials under inert gas (N₂/Ar) for long-term storage, as the ether linkage may hydrolyze in acidic/humid environments .

Q. What strategies address conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Reaction Monitoring : Use in-situ NMR or Raman spectroscopy to track intermediate formation (e.g., mixed anhydrides or activated esters).

- Competitive Experiments : Compare reactivity with other propionic acid derivatives (e.g., methoxy vs. heptyloxy analogs) to isolate steric/electronic effects.

- Computational Modeling : Apply DFT calculations to predict activation energies for substitution pathways, reconciling experimental discrepancies .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points for this compound?

- Methodology :

- Purity Verification : Recrystallize samples from solvents like ethyl acetate/hexane and measure melting points using differential scanning calorimetry (DSC). Impurities (e.g., unreacted starting materials) lower observed melting points .

- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Discrepancies may arise from differing polymorphic states .

Tables for Key Data

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 43–45°C (lit.) | DSC | |

| Solubility in DMSO | >200 mg/mL | Gravimetric analysis | |

| Optimal Hydrogenation Temp | 50°C | In-situ FT-IR monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.